2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide
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Overview
Description
2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide is a complex organic compound with the molecular formula C19H11ClN2O4 and a molecular weight of 366.8 g/mol. This compound is part of the benzamide family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with dibenzofuran-3-amine in the presence of a suitable base, followed by nitration of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
- 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitro-benzamide
- 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitro-benzamide
Uniqueness
2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide stands out due to its unique combination of a dibenzofuran moiety with a nitrobenzamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H11ClN2O4 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-N-dibenzofuran-3-yl-5-nitrobenzamide |
InChI |
InChI=1S/C19H11ClN2O4/c20-16-8-6-12(22(24)25)10-15(16)19(23)21-11-5-7-14-13-3-1-2-4-17(13)26-18(14)9-11/h1-10H,(H,21,23) |
InChI Key |
CLBDRFSPNGNVNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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